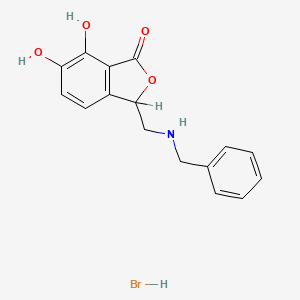
lithium;propylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lithium;propylbenzene can be synthesized through a Friedel-Crafts alkylation reaction. This process involves the reaction of benzene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron (III) chloride (FeCl₃) . The reaction is highly exothermic and requires careful control of reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced catalyst systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;propylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Oxidation: The benzylic position (carbon atom attached to the benzene ring) is particularly reactive and can undergo oxidation reactions.
Reduction: Reduction reactions can be used to modify the functional groups attached to the benzene ring.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as chlorine (Cl₂), bromine (Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄) are commonly used.
Oxidation: Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are common oxidizing agents.
Major Products Formed
Electrophilic Aromatic Substitution: The major products depend on the electrophile used.
Oxidation: Oxidation of the propyl group can yield benzoic acid derivatives.
Reduction: Reduction of nitro groups yields amines, while reduction of carbonyl groups yields alcohols.
Aplicaciones Científicas De Investigación
Lithium;propylbenzene has several scientific research applications, including:
Chemistry: It serves as a starting material for the synthesis of various organic compounds.
Biology: Research into the biological effects of this compound can provide insights into its potential therapeutic applications.
Industry: The compound can be used as a solvent and intermediate in the production of various chemicals.
Mecanismo De Acción
The mechanism of action of lithium;propylbenzene involves its interaction with molecular targets and pathways in the body. Lithium is known to affect neurotransmitter systems, including dopamine and glutamate pathways . It decreases presynaptic dopamine activity and inactivates postsynaptic G proteins, reducing excitatory neurotransmission in the brain . Propylbenzene, as an aromatic hydrocarbon, may interact with cellular membranes and proteins, influencing their function . The combined effects of lithium and propylbenzene on these pathways contribute to the compound’s overall mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Propylbenzene (1-phenylpropane): A simple aromatic hydrocarbon with similar chemical properties.
Isopropylbenzene (cumene): An isomer of propylbenzene with a different arrangement of the propyl group.
Benzene: The parent compound of propylbenzene, with a simpler structure and different reactivity.
Uniqueness
The presence of lithium imparts additional reactivity and potential therapeutic effects, distinguishing it from other similar compounds .
Propiedades
Número CAS |
75356-81-9 |
|---|---|
Fórmula molecular |
C9H11Li |
Peso molecular |
126.2 g/mol |
Nombre IUPAC |
lithium;propylbenzene |
InChI |
InChI=1S/C9H11.Li/c1-2-6-9-7-4-3-5-8-9;/h3-8H,2H2,1H3;/q-1;+1 |
Clave InChI |
WAZIPLSOQNBLPG-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CC[CH-]C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![acetic acid;(1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B14452351.png)
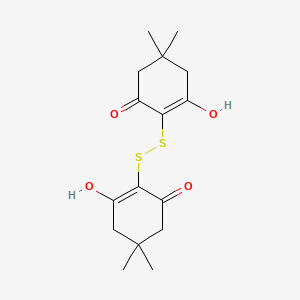

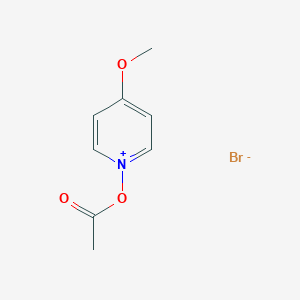
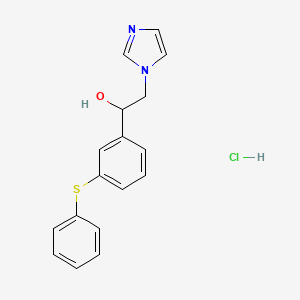
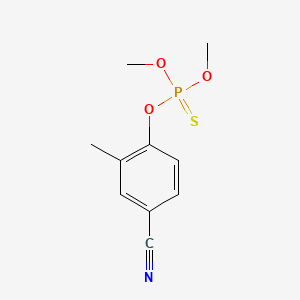
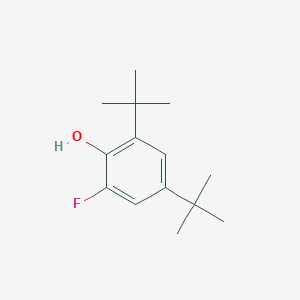
![4,4'-Oxybis(N-{[4-(dimethylamino)phenyl]methyl}benzene-1-sulfonamide)](/img/structure/B14452391.png)


